In-Depth Technical Guide to HMMNI: Chemical Properties and Structure
In-Depth Technical Guide to HMMNI: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMMNI, scientifically known as 1-methyl-5-nitro-1H-imidazole-2-methanol, is a key metabolite of the antiprotozoal drug dimetridazole. Its presence and concentration in biological systems are of significant interest in pharmacological and toxicological studies. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of HMMNI, complete with detailed experimental protocols and pathway visualizations to support advanced research and development.
Chemical Properties and Structure
HMMNI is a nitroimidazole derivative with a molecular formula of C₅H₇N₃O₃ and a molecular weight of approximately 157.13 g/mol .[1][2][3] Its chemical structure features a methylated imidazole ring substituted with a nitro group and a hydroxymethyl group. This structure is central to its chemical behavior and biological activity.
Structural Identifiers
-
Synonyms: Hydroxy Dimetridazole, 2-Hydroxymethyl-1-methyl-5-nitroimidazole[5]
-
SMILES: CN1C=C(N=C1CO)--INVALID-LINK--[O-]
-
InChI: InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3[5][6]
Quantitative Physicochemical Data
A summary of the key physicochemical properties of HMMNI is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₃ | [1][2][5][6] |
| Molecular Weight | 157.13 g/mol | [1][2][3][6] |
| Melting Point | 110-112 °C | [2] |
| Boiling Point | 281.76 °C (rough estimate) | [2] |
| Density | 1.4890 g/cm³ (rough estimate) | [2] |
| pKa | 13.31 ± 0.10 (Predicted) | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 3 mg/mLPBS (pH 7.2): 1 mg/mL | [2][5] |
Metabolic Pathway of HMMNI Formation
HMMNI is the primary metabolite of dimetridazole, formed through a hydroxylation reaction. This biotransformation is a crucial step in the metabolism of the parent drug. The pathway diagram below illustrates the conversion of dimetridazole to HMMNI.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of HMMNI.
Synthesis of HMMNI (1-methyl-5-nitro-1H-imidazole-2-methanol)
Materials:
-
1,2-Dimethyl-5-nitroimidazole (Dimetridazole)
-
Oxidizing agent (e.g., Selenium Dioxide)
-
Solvent (e.g., Dioxane, water)
-
Reagents for workup and purification (e.g., sodium bicarbonate, ethyl acetate, hexane, silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-5-nitroimidazole in a suitable solvent such as dioxane.
-
Oxidation: Add the oxidizing agent (e.g., a slight molar excess of selenium dioxide) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified HMMNI should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analysis of HMMNI in Biological Matrices by LC-MS/MS
The following protocol is a synthesized methodology for the quantitative analysis of HMMNI in a biological matrix (e.g., poultry muscle tissue), based on established methods for nitroimidazole analysis.[6]
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 2 grams of the tissue sample and homogenize it.
-
Extraction: Add 10 mL of an extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and water) to the homogenized sample. Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Liquid-Liquid Partitioning (if necessary): For fatty matrices, a defatting step with n-hexane may be required.
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through an SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) to remove interfering matrix components. The cartridge is first conditioned with methanol and water. After loading the sample, the cartridge is washed with water and the analyte is eluted with a suitable solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume (e.g., 1 mL) of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for HMMNI would be used for quantification (precursor ion > product ion). These would need to be optimized for the specific instrument.
3. Method Validation:
The analytical method should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: A calibration curve is constructed using standards of known concentrations.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Recovery: The efficiency of the extraction process.
The workflow for the analytical method is depicted in the diagram below.
Conclusion
This technical guide provides a foundational understanding of the chemical properties, structure, and metabolic context of HMMNI. The detailed data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important metabolite. The provided visualizations of the metabolic pathway and analytical workflow offer clear and concise representations of key processes, aiding in both conceptual understanding and practical application in a laboratory setting.
References
- 1. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
